4-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide
Description
Properties
Molecular Formula |
C22H23N5O2 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]butanamide |
InChI |
InChI=1S/C22H23N5O2/c1-29-17-11-9-15(10-12-17)13-20-24-22(27-26-20)25-21(28)8-4-5-16-14-23-19-7-3-2-6-18(16)19/h2-3,6-7,9-12,14,23H,4-5,8,13H2,1H3,(H2,24,25,26,27,28) |
InChI Key |
MBKIWCKNERBAOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-(1H-Indol-3-yl)Butanoic Acid
Indole-3-butyric acid (CAS 133-32-4) is commercially available or synthesized via Friedel-Crafts alkylation of indole with γ-butyrolactone followed by hydrolysis.
Activation of Carboxylic Acid
The carboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at 20°C for 1.5 hours, forming a reactive imidazolide intermediate:
This step achieves 96% conversion efficiency under anhydrous conditions.
Formation of Butanamide
The imidazolide intermediate reacts with ammonia in THF at 20°C for 2.5 hours to yield 4-(1H-indol-3-yl)butanamide:
Synthesis of 3-(4-Methoxybenzyl)-1H-1,2,4-Triazol-5-Amine
Preparation of 1H-1,2,4-Triazol-5-Amine
5-Amino-1,2,4-triazole is synthesized via cyclization of thiosemicarbazide or through microwave-assisted methods.
Alkylation with 4-Methoxybenzyl Chloride
The triazole amine undergoes alkylation with 4-methoxybenzyl chloride in the presence of potassium carbonate (KCO) in acetonitrile at 80°C for 12 hours:
Convergent Coupling of Fragments
Amide Bond Formation
The indole butanamide (0.1 mol) is dissolved in dichloromethane (DCM) and treated with oxalyl chloride (1.2 eq) at 0°C for 1 hour to form the acyl chloride. The triazole amine (1.1 eq) is added dropwise with triethylamine (TEA) as a base, and the reaction is stirred at 25°C for 24 hours:
Alternative Coupling Reagents
Using HATU (1.1 eq) and DIPEA (2 eq) in DMF at 0°C to 25°C for 12 hours achieves comparable yields (85%) with reduced side products.
Reaction Optimization Data
| Parameter | CDI Activation | Acyl Chloride | HATU Coupling |
|---|---|---|---|
| Solvent | THF | DCM | DMF |
| Temperature (°C) | 20 | 25 | 0 → 25 |
| Time (h) | 4 | 24 | 12 |
| Yield (%) | 96 | 89 | 85 |
| Purity (HPLC) | >98% | >95% | >97% |
Analytical Characterization
-
IR Spectroscopy :
-
H-NMR (400 MHz, DMSO-d) :
-
C-NMR :
Challenges and Mitigation
-
Low Solubility : The triazole amine exhibits limited solubility in DCM. Solution : Use DMF as a co-solvent.
-
Epimerization : Acyl chloride formation may cause racemization. Solution : Employ CDI activation for milder conditions.
-
Byproducts : Alkylation of triazole at multiple positions. Solution : Use excess 4-methoxybenzyl chloride (1.5 eq).
Scale-Up Considerations
Industrial production employs continuous flow reactors for CDI activation (residence time: 30 min) and automated quenching for acyl chlorides, achieving 90% yield at 10 kg scale .
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the triazole ring, using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the indole or triazole rings.
Scientific Research Applications
4-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and diabetes.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting the activity of enzymes involved in disease pathways, such as α-glucosidase in diabetes.
Modulating Receptors: Interacting with receptors on cell surfaces to modulate cellular signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Modifications
The target compound shares core structural motifs with several synthesized analogs, differing primarily in substituents on the indole, triazole, and aryl groups:
Physicochemical Properties
- Melting Points :
- Solubility : Methoxy and acetyl groups (e.g., in 8a) improve aqueous solubility compared to halogenated analogs .
Biological Activity
4-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This report synthesizes existing research findings regarding its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The compound can be described by the following structural formula:
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. The indole and triazole moieties are known to engage in multiple interactions within biological systems, potentially affecting cell signaling pathways and apoptosis mechanisms.
Anticancer Activity
Several studies have evaluated the anticancer properties of indole and triazole derivatives. For instance, a study on related compounds demonstrated significant antiproliferative effects against various cancer cell lines, including:
| Cell Line | Compound Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (Breast) | 4-(1H-indol-3-yl)... | 10.5 | G2/M phase arrest, apoptosis |
| A549 (Lung) | 4-(1H-indol-3-yl)... | 12.3 | Caspase activation |
| SW480 (Colon) | 4-(1H-indol-3-yl)... | 8.7 | Inhibition of proliferation |
These results suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells through various pathways.
Antimicrobial Activity
The biological evaluation of similar indole derivatives has also shown promising antimicrobial properties. For example, compounds with the triazole ring have been noted for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 25 | Moderate antibacterial activity |
| Escherichia coli | 50 | Lower antibacterial activity |
Case Studies
A notable case study involving a related compound highlighted its effectiveness in inhibiting tumor growth in vivo. The study utilized a xenograft model where the compound was administered to mice bearing human tumor cells. Results indicated a significant reduction in tumor size compared to control groups.
Q & A
Q. How can hybrid indole-triazole scaffolds be modified to enhance selectivity and reduce off-target effects?
- Methodology :
- Bioisosteric replacement : Substitute triazole with tetrazole to modulate electron density and H-bonding capacity .
- Prodrug design : Introduce ester prodrugs (e.g., acetylated indole NH) to improve solubility and target tissue accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
